molecular formula C55H34O35 B12771415 Isoschimawalin A CAS No. 143201-45-0

Isoschimawalin A

Cat. No.: B12771415
CAS No.: 143201-45-0
M. Wt: 1254.8 g/mol
InChI Key: QHUFBIOFLFOWEC-UHFFFAOYSA-N
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Preparation Methods

Isoschimawalin A can be synthesized through various chemical routes. The synthetic process involves the use of specific reagents and conditions to achieve the desired compound. detailed synthetic routes and industrial production methods are not extensively documented in the available literature .

Chemical Reactions Analysis

Isoschimawalin A undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Isoschimawalin A involves its interaction with various molecular targets and pathways. It has been shown to upregulate the expression of antioxidant genes such as catalase and glutathione peroxidase, while downregulating pro-inflammatory genes like interleukin-6 . This dual action contributes to its potential therapeutic effects.

Comparison with Similar Compounds

Isoschimawalin A is unique among hydrolyzable tannins due to its specific structure and properties. Similar compounds include:

These compounds share similar chemical properties but differ in their molecular structures and specific biological activities.

Properties

CAS No.

143201-45-0

Molecular Formula

C55H34O35

Molecular Weight

1254.8 g/mol

IUPAC Name

2-[[3,4,11,17,18,19-hexahydroxy-9,14-dioxo-10-[3-oxo-1-(3,4,5-trihydroxybenzoyl)oxy-2-[3,4,5-trihydroxy-2-[(7,13,14-trihydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaen-6-yl)oxy]benzoyl]oxypropyl]-8,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoic acid

InChI

InChI=1S/C55H34O35/c56-9-27(87-54(81)16-6-21(61)36(67)43(74)45(16)84-25-7-14-30-29-13(52(79)90-48(30)39(25)70)4-22(62)37(68)47(29)89-53(14)80)46(88-50(77)11-1-17(57)33(64)18(58)2-11)31-23(63)10-83-51(78)12-3-19(59)34(65)40(71)28(12)32-24(86-55(31)82)8-26(38(69)41(32)72)85-44-15(49(75)76)5-20(60)35(66)42(44)73/h1-9,23,27,31,46,57-74H,10H2,(H,75,76)

InChI Key

QHUFBIOFLFOWEC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)OC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)OC4=C(C(=C(C=C4C(=O)O)O)O)O)C(C(C=O)OC(=O)C5=CC(=C(C(=C5OC6=C(C7=C8C(=C6)C(=O)OC9=C8C(=CC(=C9O)O)C(=O)O7)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O

Origin of Product

United States

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